molecular formula C21H28N3O16S2 B051022 Bssda CAS No. 116502-73-9

Bssda

Cat. No. B051022
M. Wt: 642.6 g/mol
InChI Key: UEOCILPYWSZCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bssda, also known as bis(sulfosuccinimidyl) dodecyl suberate, is a chemical compound that is commonly used in scientific research. This compound is used as a cross-linking agent to covalently link proteins, peptides, and other biomolecules. Bssda has gained popularity due to its ability to form stable and specific linkages between molecules, which is essential in many applications in the field of biology and biochemistry.

Mechanism Of Action

Bssda works by forming a covalent bond between two molecules. The sulfo-NHS ester reacts with the primary amine group of one molecule, and the resulting intermediate reacts with the primary amine group of the other molecule, forming a stable covalent bond.

Biochemical And Physiological Effects

Bssda has no known biochemical or physiological effects on living organisms. It is a chemical reagent used in laboratory experiments and is not intended for use in living organisms.

Advantages And Limitations For Lab Experiments

One of the main advantages of Bssda is its ability to form stable and specific linkages between molecules. This makes it an ideal cross-linking agent for studying protein-protein interactions and for identifying protein complexes in complex mixtures. Bssda is also water-soluble, which makes it easy to use in aqueous solutions.
One of the limitations of Bssda is its relatively long linker arm, which can affect the spatial arrangement of the cross-linked molecules. This can lead to false-positive results in some experiments. Bssda is also sensitive to pH and temperature, which can affect its reactivity and stability.

Future Directions

There are several future directions for Bssda research. One area of research is the development of new cross-linking agents with shorter linker arms, which can improve the accuracy of protein-protein interaction studies. Another area of research is the development of new methods for analyzing cross-linked proteins, such as mass spectrometry-based methods. Finally, there is a need for further research on the effects of Bssda on the structure and function of cross-linked proteins.

Synthesis Methods

Bssda is synthesized using a two-step reaction process. In the first step, dodecyl suberate is reacted with N-hydroxysulfosuccinimide (sulfo-NHS) to form Bssda(sulfosuccinimidyl) dodecyl suberate sulfo-NHS ester. In the second step, the sulfo-NHS ester is reacted with another molecule of dodecyl suberate to form Bssda.

Scientific Research Applications

Bssda is widely used in scientific research for various applications. One of the most common applications is in protein-protein interaction studies. Bssda is used to cross-link proteins and peptides to study their interactions and to identify protein complexes. Bssda is also used in the field of proteomics to identify protein-protein interactions in complex mixtures.

properties

CAS RN

116502-73-9

Product Name

Bssda

Molecular Formula

C21H28N3O16S2

Molecular Weight

642.6 g/mol

InChI

InChI=1S/C21H28N3O16S2/c1-20(2)11-38-21(24(20)31,7-3-5-16(27)39-22-14(25)9-12(18(22)29)41(32,33)34)8-4-6-17(28)40-23-15(26)10-13(19(23)30)42(35,36)37/h12-13H,3-11H2,1-2H3,(H,32,33,34)(H,35,36,37)

InChI Key

UEOCILPYWSZCBW-UHFFFAOYSA-N

SMILES

CC1(COC(N1[O])(CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)CCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C

Canonical SMILES

CC1(COC(N1[O])(CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)CCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C

synonyms

is(sulfo-N-succinimidyl) doxyl-2-spiro-5'-azelate
BSSDA

Origin of Product

United States

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